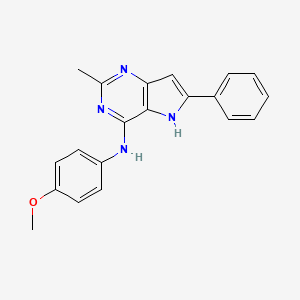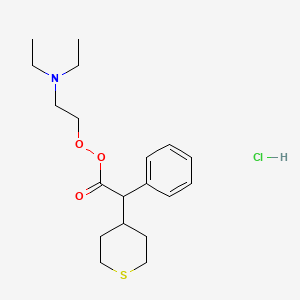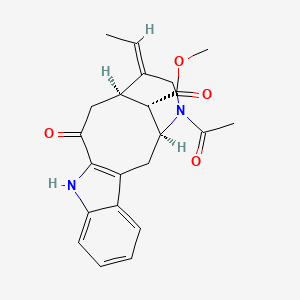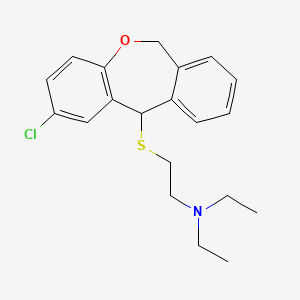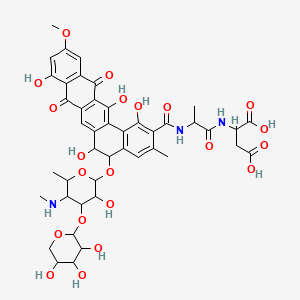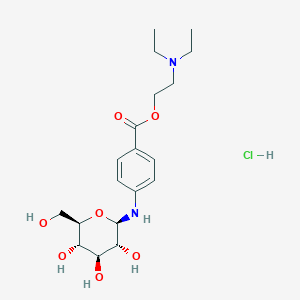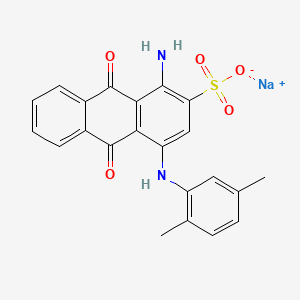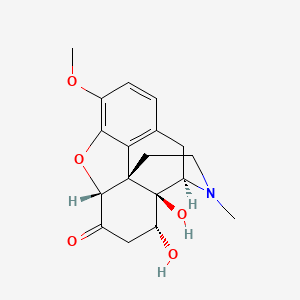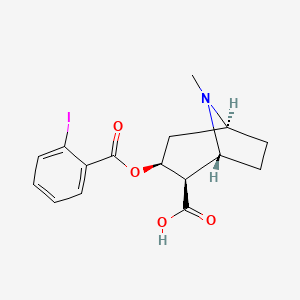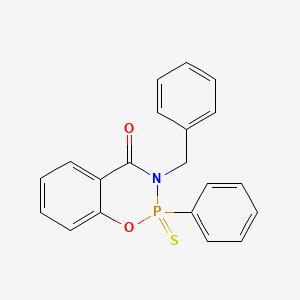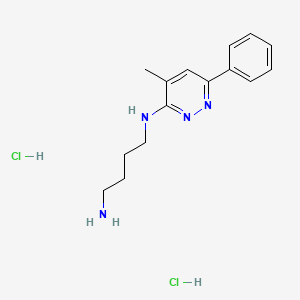
1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate is a chemical compound with the molecular formula C15-H20-N4.2Cl-H.H2-O and a molecular weight of 346.32 . This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate typically involves the reaction of 1,4-butanediamine with 4-methyl-6-phenyl-3-pyridazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the hydrate form .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazine derivatives, while reduction can produce various amine compounds.
科学的研究の応用
1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, monohydrochloride
- 1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, anhydrous
Uniqueness
1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate is unique due to its specific chemical structure and properties, which confer distinct reactivity and applications compared to its similar compounds. The presence of the dihydrochloride and hydrate forms can influence its solubility, stability, and interactions with other molecules, making it suitable for specific research and industrial applications.
特性
CAS番号 |
86663-01-6 |
|---|---|
分子式 |
C15H22Cl2N4 |
分子量 |
329.3 g/mol |
IUPAC名 |
N'-(4-methyl-6-phenylpyridazin-3-yl)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C15H20N4.2ClH/c1-12-11-14(13-7-3-2-4-8-13)18-19-15(12)17-10-6-5-9-16;;/h2-4,7-8,11H,5-6,9-10,16H2,1H3,(H,17,19);2*1H |
InChIキー |
YUNISNGIGFBFJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1NCCCCN)C2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


